

long-term storage and stability of Indirubin-3'-monoxime stocks

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Compound of Interest

Compound Name: *Indirubin-3'-monoxime*

Cat. No.: *B1671880*

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Indirubin-3'-monoxime Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and experimental use of **Indirubin-3'-monoxime**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of **Indirubin-3'-monoxime**?

A1: To prepare a stock solution, dissolve **Indirubin-3'-monoxime** in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the compound in DMSO. Ensure the compound is fully dissolved, which may be aided by brief sonication.

Q2: How should I store the solid compound and its stock solution for long-term stability?

A2: For long-term storage, the solid (powder) form of **Indirubin-3'-monoxime** should be stored at -20°C, where it can be stable for up to three years.^[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.^[1]

Q3: What are the primary cellular targets of **Indirubin-3'-monoxime**?

A3: **Indirubin-3'-monoxime** is a potent inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β) and Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, and CDK5.^{[2][3]} It has also been shown to inhibit Signal Transducer and Activator of Transcription 3 (STAT3) signaling.^{[4][5]}

Q4: In which signaling pathways is **Indirubin-3'-monoxime** primarily involved?

A4: **Indirubin-3'-monoxime** is primarily involved in signaling pathways that regulate cell cycle progression, apoptosis, and inflammation. By inhibiting GSK-3 β and CDKs, it can arrest the cell cycle, and by inhibiting STAT3, it can modulate inflammatory responses and cell proliferation.^{[4][5][6]}

Troubleshooting Guide

Q1: My **Indirubin-3'-monoxime** stock solution appears to have precipitated after thawing. What should I do?

A1: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or due to solvent evaporation. Gently warm the vial to 37°C and vortex or sonicate briefly to try and redissolve the precipitate. To prevent this, ensure your stock concentration is not too high and that vials are sealed tightly to minimize solvent evaporation. For future use, consider preparing smaller aliquots.

Q2: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?

A2: Inconsistent results can stem from several factors:

- **Compound Stability:** Ensure your stock solution has not undergone multiple freeze-thaw cycles, which can degrade the compound. Use freshly thawed aliquots for each experiment.
- **Solvent Effects:** High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of solvent as your highest drug concentration) to account for any solvent-induced effects.
- **Cell Health:** Ensure your cells are healthy, within a low passage number, and are seeded at a consistent density for each experiment.

- Assay Conditions: Inconsistencies in incubation times, reagent concentrations, or detection methods can lead to variable results. Standardize your protocol carefully.

Q3: The compound is not dissolving well in my aqueous cell culture medium. How can I improve its solubility?

A3: **Indirubin-3'-monoxime** has low solubility in aqueous solutions. When diluting your DMSO stock solution into your cell culture medium, ensure that the final concentration of DMSO is low (typically $\leq 0.5\%$) to avoid both solvent toxicity and compound precipitation.^{[7][8]} It is recommended to add the stock solution to the medium dropwise while vortexing to facilitate mixing and prevent immediate precipitation. If solubility issues persist, you may need to use a lower final concentration of the compound.

Quantitative Data Summary

Table 1: Storage and Stability of **Indirubin-3'-monoxime** Stocks

Form	Storage Temperature	Stability	Source
Solid (Powder)	-20°C	Up to 3 years	[1]
In Solvent (e.g., DMSO)	-80°C	Up to 2 years	[1]
In Solvent (e.g., DMSO)	-20°C	Up to 1 year	[1]
In Solvent (e.g., DMSO)	-20°C	Up to 6 months	[2]
In Solvent (e.g., DMSO)	-20°C	Up to 4 months	[9]

Table 2: Solubility of **Indirubin-3'-monoxime**

Solvent	Solubility	Source
DMSO	~50 mg/mL	[9]
DMSO	~55 mg/mL	[1]

Table 3: Inhibitory Concentrations (IC50) of **Indirubin-3'-monoxime** for Key Kinases

Kinase	IC50	Source
GSK-3 β	22 nM	[3] [10]
CDK1/cyclin B	180 nM	[3] [10]
CDK5/p25	100 nM	[3]
JNK1	0.8 μ M	[2]
JNK2	1.4 μ M	[2]
JNK3	1.0 μ M	[2]

Experimental Protocols

Protocol 1: In Vitro GSK-3 β Kinase Activity Assay

This protocol is a general guideline for measuring the inhibitory effect of **Indirubin-3'-monoxime** on GSK-3 β activity using a luminescence-based assay that quantifies ATP consumption.

Materials:

- Recombinant human GSK-3 β enzyme
- GSK-3 β substrate peptide
- Kinase assay buffer
- ATP

- **Indirubin-3'-monoxime** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare Reagents:
 - Prepare a series of dilutions of **Indirubin-3'-monoxime** in kinase assay buffer. Remember to include a vehicle control (DMSO) and a no-inhibitor control.
 - Prepare the GSK-3 β enzyme and substrate peptide solutions in kinase assay buffer at the desired concentrations.
 - Prepare the ATP solution in kinase assay buffer. The final ATP concentration should be at or near the K_m for GSK-3 β .
- Kinase Reaction:
 - To each well of a 96-well plate, add the **Indirubin-3'-monoxime** dilutions or controls.
 - Add the GSK-3 β enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
 - Initiate the kinase reaction by adding the ATP and substrate peptide mixture to each well.
 - Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).[\[11\]](#)
- Detection:
 - Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first adding a reagent to stop the reaction and deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP for detection.[\[11\]](#)

- Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **Indirubin-3'-monoxime** relative to the no-inhibitor control.
 - Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a general procedure to assess the effect of **Indirubin-3'-monoxime** on the viability of a chosen cell line.

Materials:

- Adherent or suspension cells of interest
- Complete cell culture medium
- **Indirubin-3'-monoxime** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well clear flat-bottom plates
- Multichannel pipette
- Plate reader capable of measuring absorbance at ~570 nm

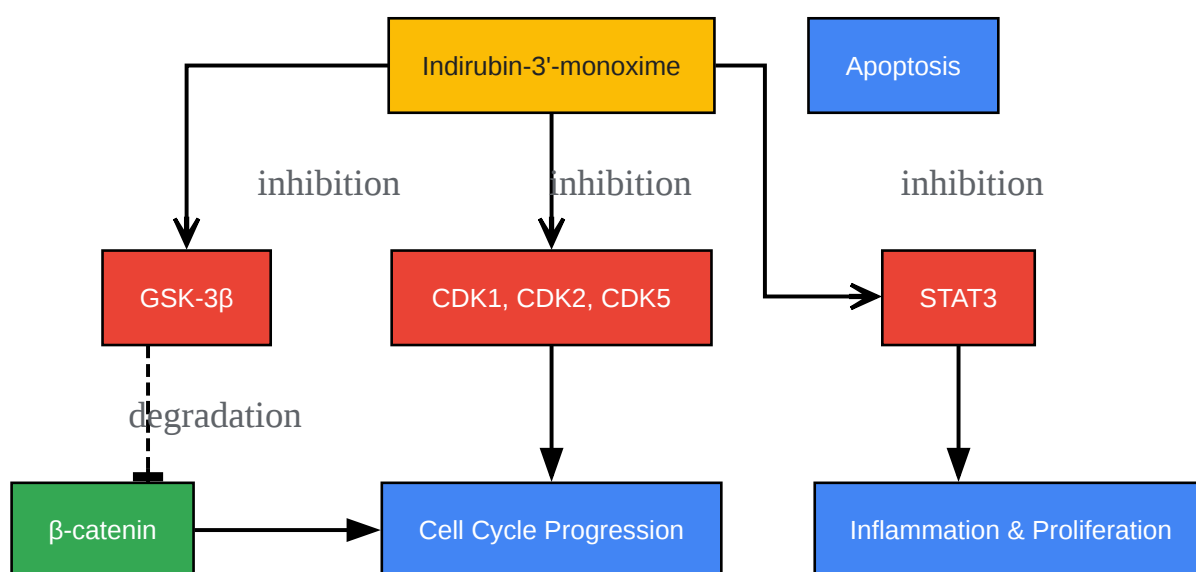
Procedure:

- Cell Seeding:

- Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach (for adherent cells).
- Compound Treatment:
 - Prepare serial dilutions of **Indirubin-3'-monoxime** in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., $\leq 0.5\%$).
 - Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
 - Carefully remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of **Indirubin-3'-monoxime** or controls.
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[\[12\]](#)
- MTT Addition and Incubation:
 - After the treatment period, add 10-20 μ L of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Solubilization and Measurement:
 - Carefully remove the medium containing MTT.
 - Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
 - Measure the absorbance of each well at a wavelength of ~ 570 nm using a plate reader.
- Data Analysis:

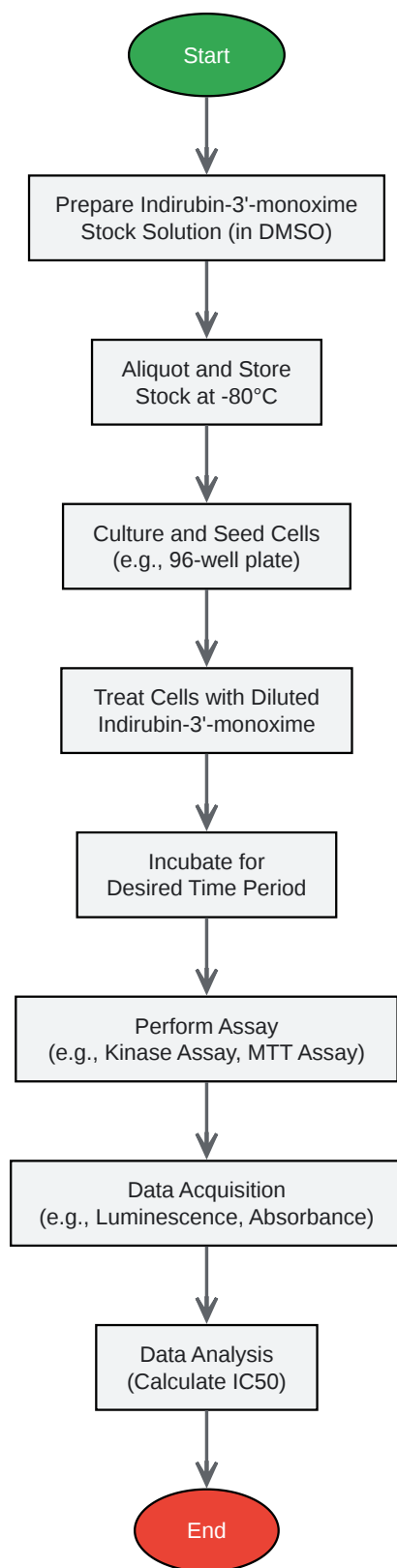
- Subtract the absorbance of the blank wells (medium only) from all other readings.
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Plot the percent viability versus the log of the **Indirubin-3'-monoxime** concentration to determine the IC₅₀ value.

Visualizations



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Caption: Signaling pathways inhibited by **Indirubin-3'-monoxime**.



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Caption: General experimental workflow for using **Indirubin-3'-monoxime**.

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